molecular formula C16H17NO4S B6565562 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate CAS No. 1021208-53-6

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate

Cat. No. B6565562
CAS RN: 1021208-53-6
M. Wt: 319.4 g/mol
InChI Key: BPYQNHXHLLRDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate” is a chemical compound with the CAS Number: 1233-56-3 . It has a molecular weight of 319.38 and its IUPAC name is methyl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 113 - 115 degrees Celsius . It is solid in physical form .

Scientific Research Applications

Chemical Properties

“2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate” has a CAS Number of 1233-56-3 and a molecular weight of 319.38 . It is a solid substance with a melting point between 113 - 115 degrees Celsius .

Safety Information

This compound has been classified under the GHS07 hazard category. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Synthesis

This compound can be synthesized and is available from several suppliers, including Key Organics / BIONET , Otava, Ltd., and Vitas M Chemical Limited .

Biological Assessment

A series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, has been designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .

Anti-inflammatory Activity

The synthesized compounds were also evaluated in vivo for their anti-inflammatory activity . Several compounds showed selective inhibition to the COX-2 isozyme .

Ulcerogenic Liability

Regarding ulcerogenic liability, some compounds were found to be safer than others. For example, compound 11b had an Ulcer Index (UI) of 0.83, making it one of the safest .

In Silico ADME Prediction

In silico prediction of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness profiles were also studied .

Molecular Docking Studies

Molecular docking studies were performed, and the results were closely related to the results of the in vitro COX-2 inhibitory activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-methylphenyl) 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(19,20)17-11-16(18)21-15-6-4-3-5-13(15)2/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYQNHXHLLRDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylphenyl 2-(4-methylbenzenesulfonamido)acetate

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